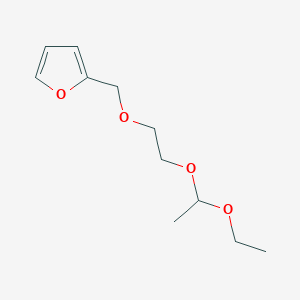
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan is a member of the class of furans, characterized by a furan ring substituted by a 2-(1-ethoxyethoxy)ethoxymethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan typically involves the reaction of furan with 2-(1-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the formation of reduced furan derivatives.
Substitution: Substitution reactions can occur at the furan ring or the ethoxyethoxy group, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
Scientific Research Applications
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxy-1-methoxyethyl)furan: A similar compound with a slightly different substitution pattern on the furan ring.
2,5-dimethylfuran: Another furan derivative with different chemical properties and applications.
Uniqueness
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds .
Properties
CAS No. |
399559-14-9 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[2-(1-ethoxyethoxy)ethoxymethyl]furan |
InChI |
InChI=1S/C11H18O4/c1-3-13-10(2)14-8-7-12-9-11-5-4-6-15-11/h4-6,10H,3,7-9H2,1-2H3 |
InChI Key |
JTPSTTJMHMPYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCOCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
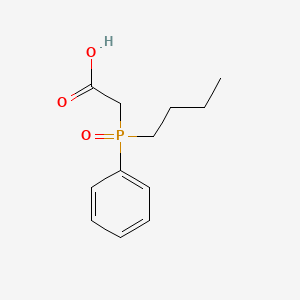

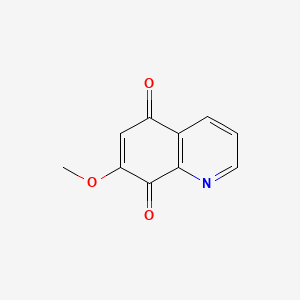
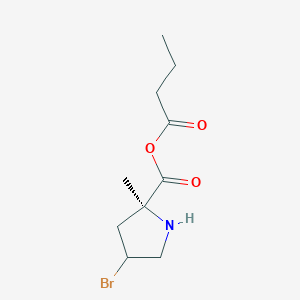
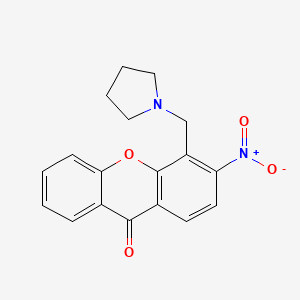
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)


![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
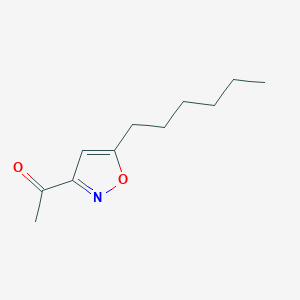
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
